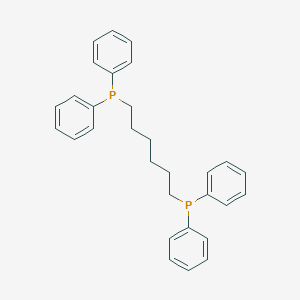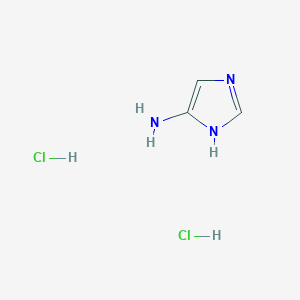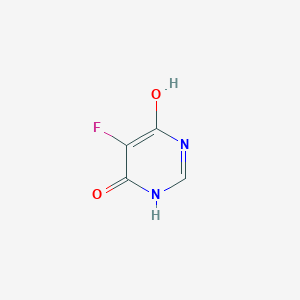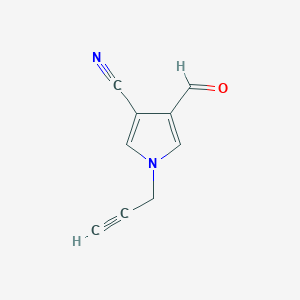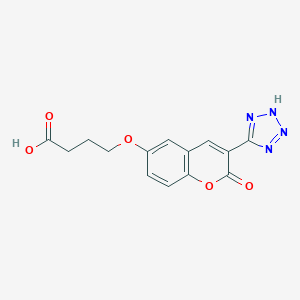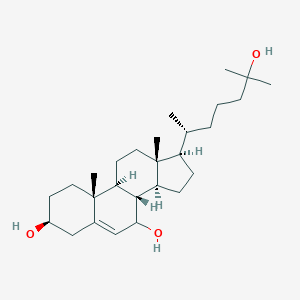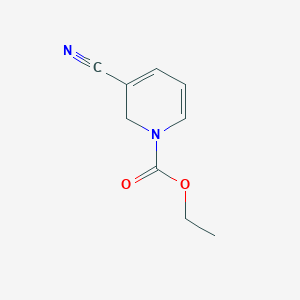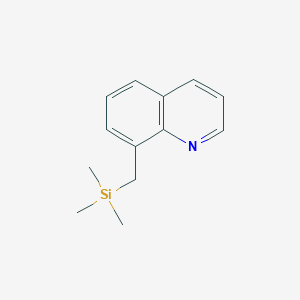
8-(Trimethylsilylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trimethylsilylmethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of quinolines, which are aromatic organic compounds that contain a nitrogen atom in their ring structure. 8-(Trimethylsilylmethyl)quinoline has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 8-(Trimethylsilylmethyl)quinoline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. This interaction can lead to changes in cellular signaling pathways and gene expression, which can affect various physiological processes.
Biochemical And Physiological Effects
Studies have shown that 8-(Trimethylsilylmethyl)quinoline has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. This compound has also been shown to affect the expression of certain genes and proteins involved in cellular signaling pathways and immune system function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-(Trimethylsilylmethyl)quinoline in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on 8-(Trimethylsilylmethyl)quinoline, including the development of new synthesis methods, the study of its potential use in drug development, and the exploration of its effects on various physiological processes. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in various fields of science and medicine.
Conclusion:
In conclusion, 8-(Trimethylsilylmethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 8-(Trimethylsilylmethyl)quinoline and its applications in various fields of science and medicine.
Synthesis Methods
8-(Trimethylsilylmethyl)quinoline can be synthesized using various methods, including the reaction of 2-methylquinoline with trimethylsilylmethyl lithium, or the reaction of 2-methylquinoline with trimethylsilyl chloride and sodium hydride. The synthesis of 8-(Trimethylsilylmethyl)quinoline is a multistep process that involves several chemical reactions and purification steps.
Scientific Research Applications
8-(Trimethylsilylmethyl)quinoline has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in coordination chemistry, and as a building block in the synthesis of other organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
properties
CAS RN |
105212-20-2 |
|---|---|
Product Name |
8-(Trimethylsilylmethyl)quinoline |
Molecular Formula |
C13H17NSi |
Molecular Weight |
215.37 g/mol |
IUPAC Name |
trimethyl(quinolin-8-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChI Key |
YHUDVGAUZKHFFA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2 |
synonyms |
Quinoline, 8-[(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



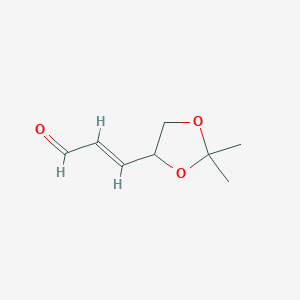
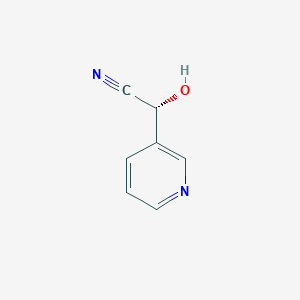
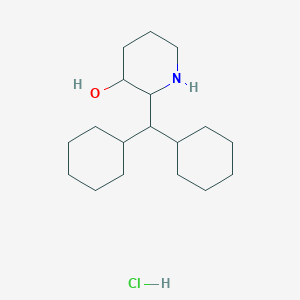
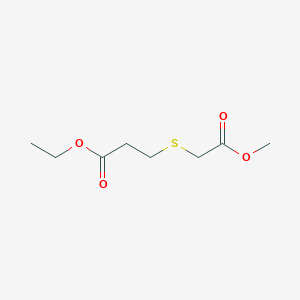
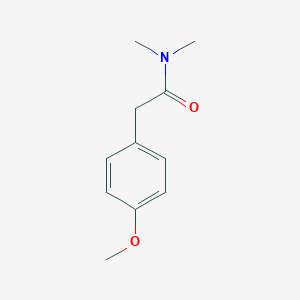
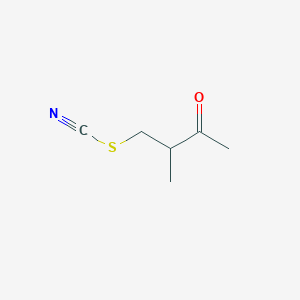
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
